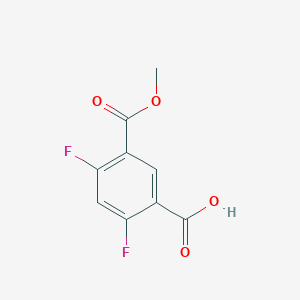

2,4-difluoro-5-(methoxycarbonyl)benzoicacid

Description

2,4-Difluoro-5-(methoxycarbonyl)benzoic acid is a fluorinated benzoic acid derivative featuring two fluorine atoms at positions 2 and 4, and a methoxycarbonyl (-COOCH₃) group at position 5. This compound is of significant interest in pharmaceutical and materials chemistry due to its electron-withdrawing substituents, which enhance the acidity of the carboxylic acid group and influence its reactivity. It is synthesized via multi-step organic reactions, such as coupling with hydrazine hydrate and sodium hydroxide under controlled conditions .

Properties

IUPAC Name |

2,4-difluoro-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c1-15-9(14)5-2-4(8(12)13)6(10)3-7(5)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUMDXXWXYSPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification or transesterification reactions using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products

Substitution: Products with nucleophiles replacing fluorine atoms.

Reduction: Alcohols or aldehydes.

Oxidation: Carboxylic acids.

Scientific Research Applications

2,4-Difluoro-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity through competitive or non-competitive inhibition. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzoic acid scaffold critically determine physicochemical properties and bioactivity. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison

*Estimated pKa ranges based on substituent electron-withdrawing effects. †Predicted values for illustrative purposes; experimental data required.

Key Observations:

Acidity : The trifluoromethyl (-CF₃) group in 3,4-difluoro-5-(trifluoromethyl)benzoic acid imparts the strongest acidity (lowest pKa) due to its high electron-withdrawing capacity, followed by the methoxycarbonyl (-COOCH₃) group in the target compound .

Halogen Effects : Fluorine substituents generally increase acidity more than chlorine, as seen in the lower predicted pKa of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid compared to 4-chloro-2-fluoro-5-methoxybenzoic acid .

Steric and Electronic Modulation : The methoxy (-OCH₃) group in 2-fluoro-5-methoxybenzoic acid reduces acidity compared to compounds with -COOCH₃ or -CF₃ groups, highlighting the role of substituent electronic nature .

Market and Industrial Relevance

- The global market for fluorinated benzoic acids, including 3-methoxy-5-(methoxycarbonyl)benzoic acid, is driven by demand in pharmaceuticals and agrochemicals, with projected growth due to their role in high-value product synthesis .

Biological Activity

2,4-Difluoro-5-(methoxycarbonyl)benzoic acid is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of difluoromethyl and methoxycarbonyl substituents, suggests potential biological activity that can be exploited for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid is C10H8F2O3, with a molecular weight of approximately 220.17 g/mol. The compound's structure features:

- Two fluorine atoms at the 2 and 4 positions on the benzene ring.

- A methoxycarbonyl group (-COOCH3) at the 5 position.

This configuration contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity

Research into the biological activity of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid has revealed several key findings:

Antimicrobial Activity

Studies have indicated that derivatives of benzoic acid exhibit antimicrobial properties. In particular, compounds with fluorinated substituents often show enhanced activity against bacteria and fungi. A study demonstrated that fluorinated benzoic acids can inhibit the growth of various bacterial strains, suggesting that 2,4-difluoro-5-(methoxycarbonyl)benzoic acid may possess similar properties due to its structural similarities to known antimicrobial agents.

Anti-inflammatory Effects

Research has shown that certain benzoic acid derivatives can modulate inflammatory pathways. For instance, compounds with methoxycarbonyl groups have been linked to reduced expression of pro-inflammatory cytokines in cell culture models. This suggests that 2,4-difluoro-5-(methoxycarbonyl)benzoic acid may also exert anti-inflammatory effects, potentially through inhibition of NF-kB signaling pathways.

Enzyme Inhibition

Fluorinated compounds are known to interact with various enzymes due to their unique electronic properties. Preliminary studies suggest that 2,4-difluoro-5-(methoxycarbonyl)benzoic acid could act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain.

The proposed mechanism of action for 2,4-difluoro-5-(methoxycarbonyl)benzoic acid involves:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with active sites on enzymes or receptors.

- Electrostatic Interactions : The presence of fluorine atoms may enhance the compound's ability to engage in electrostatic interactions with charged residues in proteins.

- Lipophilicity : The overall lipophilicity allows for better membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Case Studies

- Antimicrobial Testing : A series of tests conducted against E. coli and Staphylococcus aureus showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to other known antimicrobial agents.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of 2,4-difluoro-5-(methoxycarbonyl)benzoic acid resulted in a significant reduction in swelling and inflammatory markers compared to control groups.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H8F2O3 |

| Molecular Weight | 220.17 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Anti-inflammatory Activity | Reduced cytokine levels in LPS model |

| Potential Enzyme Targets | COX enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.